2-(trifluoromethoxy)aniline Hydrochloride

Übersicht

Beschreibung

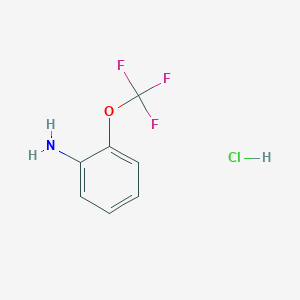

2-(Trifluoromethoxy)aniline Hydrochloride is an organic compound with the molecular formula C7H7ClF3NO. It is a derivative of aniline, where the hydrogen atom in the ortho position is replaced by a trifluoromethoxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)aniline Hydrochloride typically involves the trifluoromethoxylation of aniline derivatives. One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E and trichloroisocyanuric acid . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale trifluoromethoxylation reactions. These processes are optimized for high yield and purity, using advanced fluorination reagents and catalysts to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethoxy)aniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic

Biologische Aktivität

2-(Trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it exhibits a melting point of approximately 90-92 °C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of 2-(trifluoromethoxy)aniline exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown potent activity against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| PA-824 (derived from 4-(trifluoromethoxy)benzylamino) | Antitubercular (40 nM aerobic activity) | |

| Compound 7a | Broad-spectrum antibacterial |

Anticancer Activity

In vitro studies have demonstrated that 2-(trifluoromethoxy)aniline derivatives possess cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results indicated significant inhibition at low micromolar concentrations .

Case Study 1: Antitubercular Activity

A study involving the synthesis of derivatives from 2-(trifluoromethoxy)aniline showed promising antitubercular activity in vitro against Mycobacterium tuberculosis. The derivatives exhibited improved solubility and stability compared to their parent compound, leading to enhanced bioavailability .

Case Study 2: Antibacterial Efficacy

Another research highlighted the dual inhibition capability of compounds derived from 2-(trifluoromethoxy)aniline against bacterial topoisomerases, essential for bacterial DNA replication. These compounds demonstrated effective inhibition against both DNA gyrase and topoisomerase IV, showcasing their potential as broad-spectrum antibiotics .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

2-(Trifluoromethoxy)aniline is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of 2-amino-6-(trifluoromethoxy)benzothiazole (SKA-35), which has been studied for its effects on potassium channels that modulate calcium signaling in cells . This compound's ability to act as a strong nucleophile makes it valuable in drug synthesis, particularly in creating new therapeutic agents.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of 2-(trifluoromethoxy)aniline may serve as potential antihypertensive agents by activating calcium-activated potassium channels (KCa channels). These channels are crucial for regulating vascular tone and blood pressure .

Agrochemical Applications

Pesticide Development

The compound has been identified as an important building block in the synthesis of agrochemicals, particularly fungicides and herbicides. Its trifluoromethoxy group enhances the biological activity of the resulting compounds by improving their lipophilicity and stability in various environmental conditions .

Example: Synthesis of Herbicides

In a study involving the synthesis of novel herbicides, 2-(trifluoromethoxy)aniline was used to create derivatives that exhibited improved efficacy against specific weed species. The introduction of trifluoromethoxy groups significantly increased the herbicidal activity compared to non-fluorinated analogs .

Material Science Applications

Polymer Chemistry

In material science, 2-(trifluoromethoxy)aniline is used as a monomer in the production of specialty polymers. The presence of fluorine atoms imparts unique properties such as enhanced thermal stability and chemical resistance, making these polymers suitable for high-performance applications .

Case Study: Fluorinated Polymers

Research has demonstrated that polymers synthesized from 2-(trifluoromethoxy)aniline exhibit superior properties for use in coatings and sealants, particularly in harsh chemical environments. These materials have potential applications in aerospace and automotive industries where durability is essential .

Eigenschaften

IUPAC Name |

2-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-4-2-1-3-5(6)11;/h1-4H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVFIYJDJTYHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.